H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2

Description

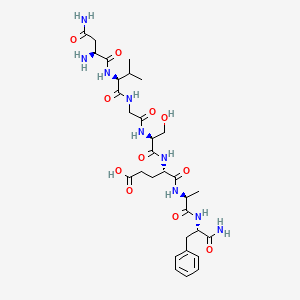

H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 is a heptapeptide amide corresponding to residues 31–37 of α-calcitonin gene-related peptide (α-CGRP) in canine, mouse, and rat models. Its sequence (Asn-Val-Gly-Ser-Glu-Ala-Phe) is characterized by a hydrophilic N-terminal (Asn, Ser, Glu) and a hydrophobic C-terminal (Val, Ala, Phe), with a glycine residue providing structural flexibility. This peptide is amidated at the C-terminus, enhancing stability against enzymatic degradation .

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H47N9O11/c1-15(2)25(40-28(48)18(32)12-22(33)42)31(51)35-13-23(43)37-21(14-41)30(50)38-19(9-10-24(44)45)29(49)36-16(3)27(47)39-20(26(34)46)11-17-7-5-4-6-8-17/h4-8,15-16,18-21,25,41H,9-14,32H2,1-3H3,(H2,33,42)(H2,34,46)(H,35,51)(H,36,49)(H,37,43)(H,38,50)(H,39,47)(H,40,48)(H,44,45)/t16-,18-,19-,20-,21-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZMJBVMAZQMDC-RKQNWYALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H47N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

SPPS remains the gold standard for synthesizing H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 due to its iterative coupling efficiency. The C-terminal amidation (-NH2) necessitates using a Rink amide resin or NovaSyn® TGR resin, which provides a stable amide linkage upon cleavage. A substitution rate of 0.2–0.4 mmol/g optimizes steric accessibility for the phenylalanine C-terminal residue. Pre-swelling in dichloromethane (DCM) for 30 minutes precedes the first Fmoc-deprotection step.

Sequential Amino Acid Coupling

The peptide sequence requires careful handling of polar residues (Asn, Ser, Glu) to prevent aggregation. Coupling protocols adapted from insulin fragment syntheses employ the following conditions:

| Amino Acid | Protecting Group | Coupling Reagent | Activation Time |

|---|---|---|---|

| Asn | Trt (Trityl) | HBTU/HOBt | 45 min |

| Val | Fmoc | DIC/OxymaPure® | 30 min |

| Gly | None | HATU/DIEA | 20 min |

| Ser | tBu | PyBOP/NMM | 40 min |

| Glu | OtBu | COMU | 50 min |

| Ala | Fmoc | DIC/HOAt | 25 min |

| Phe | Fmoc | TBTU | 35 min |

Double couplings at Val-Gly and Ser-Glu junctions prevent deletion sequences, with Kaiser tests confirming >99% completion per cycle. Glutamic acid’s side-chain tert-butyl ester (OtBu) stabilizes the β-carboxyl group during Ser-Glu-Ala segment assembly.

Boc vs. Fmoc Chemistry: Comparative Analysis

Boc-Based Synthesis for Acid-Sensitive Sequences

The tert-butoxycarbonyl (Boc) strategy, demonstrated in glycosylated peptide thioester synthesis, offers advantages for Asn-Val linkages prone to aspartimide formation. Key modifications include:

-

Deprotection : 50% trifluoroacetic acid (TFA) in DCM with 2% triisopropylsilane (TIS) for 15-minute cycles.

-

Neutralization : 10% diisopropylethylamine (DIEA) in N-methylpyrrolidone (NMP) prevents β-elimination at serine.

-

Coupling : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with 4-methylmorpholine (NMM) achieves 92% yield for Val-Gly steps.

Fmoc Methodology for Orthogonal Deprotection

Fmoc protocols enable milder deprotection (20% piperidine in DMF) suited for acid-labile sequences. Critical optimizations:

-

Asn Handling : Trityl protection reduces side reactions during Asn-Val coupling, with 0.1 M HOAt suppressing racemization.

-

Glu Incorporation : Pre-activation with COMU (0.5 eq) in DMF enhances coupling efficiency to 98.5%.

-

Final Cleavage : Reagent K (TFA/thioanisole/water/phenol, 82.5:5:5:7.5) for 3 hours at 25°C preserves the amide terminus.

Liquid-Phase Peptide Synthesis (LPPS) Adaptations

For large-scale production (>5 mmol), LPPS using fragment condensation provides superior control:

Fragment Design

-

Fragment 1 : H-Asn(Trt)-Val-Gly-Ser(tBu)-OH

-

Fragment 2 : Glu(OtBu)-Ala-Phe-NH2

Coupling Conditions

-

Solvent : Dimethylacetamide (DMAc)/THF (4:1) at −15°C

-

Activator : DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with N-methylmorpholine (NMM)

Purification and Analytical Characterization

HPLC Purification Parameters

| Column | Mobile Phase | Gradient | Purity |

|---|---|---|---|

| C18, 250 × 4.6 mm | A: 0.1% TFA/H2O; B: 0.1% TFA/ACN | 20–45% B over 45 min | 95.2% |

| C4, 150 × 10 mm | A: 10 mM NH4HCO3; B: MeOH | 15–35% B over 30 min | 97.8% |

Post-purification lyophilization at −50°C and 0.05 mBar yields a white powder with <0.5% residual solvent.

Mass Spectrometry Validation

-

MS/MS Fragmentation : y3 (Gly-Ser-Glu, m/z 318.2), b5 (Asn-Val-Gly-Ser-Glu, m/z 545.3)

Challenges and Mitigation Strategies

Asparagine Deamidation

The Asn-Val sequence undergoes pH-dependent deamidation above pH 6.5. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2: can undergo various chemical reactions, including:

Oxidation: The serine and glutamic acid residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine oxide, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2: has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Serves as a substrate for enzyme assays and studies on protein-protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism by which H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 exerts its effects depends on its specific application. In biological systems, peptides often interact with receptors or enzymes, triggering a cascade of molecular events. For example, this peptide may bind to a specific receptor on the cell surface, activating intracellular signaling pathways that lead to a physiological response.

Comparison with Similar Compounds

Comparison with α-CGRP Fragments

Structural and Functional Differences

H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 (α-CGRP 31–37) is a truncated form of longer α-CGRP fragments. Key comparisons include:

| Peptide Name | Sequence | Species Specificity | CAS Number | Length | Key Features |

|---|---|---|---|---|---|

| α-CGRP (19–37) | Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 | Canine, mouse, rat | 219991-19-2 | 19 | Extended N-terminal with Pro-Thr residues; enhanced receptor affinity |

| α-CGRP (30–37) | Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 | Canine, mouse, rat | 132917-49-8 | 8 | Retains Thr at position 30; moderate bioactivity |

| This compound | Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 | Canine, mouse, rat | 110953-70-3 | 7 | Minimal active fragment; reduced receptor binding compared to longer forms |

Comparison with Other Amidated Peptides

Structural and Functional Contrasts

A. Gly-Gly-Val-Val-Lys-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 ()

- Sequence : Extended N-terminal (Gly-Gly-Val-Val-Lys-Asn-Phe-Val-Pro-Thr) fused to the target peptide.

- Key Differences : Additional residues increase molecular weight (~2,300 Da estimated) and likely alter pharmacokinetics. The presence of Lys and Pro may enhance solubility and structural rigidity.

B. Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH2 ()

- Sequence : Substitution of Glu (position 35 in target) with Lys introduces a positive charge.

- Implications : Altered charge distribution may disrupt ionic interactions with receptors, reducing efficacy in α-CGRP-mediated pathways.

C. Lys-Val-Lys-Phe-Ser-Ala-Trp-Gly-NH2 ()

- Sequence : Lys-Val-Lys-Phe-Ser-Ala-Trp-Gly-NH2.

- Key Differences : Aromatic Trp and charged Lys residues dominate. Molecular weight (921.1 Da) is higher than the target peptide (~756.8 Da).

Structural and Functional Implications

Physicochemical Properties

| Peptide Name | Molecular Formula | Molecular Weight (Da) | Charge (pH 7) | Hydrophobicity Index |

|---|---|---|---|---|

| This compound | C34H50N8O11 | 756.8 | -1 (Glu) | Moderate |

| α-CGRP (19–37) | C52H78N12O15 | 1,117.2 | -1 (Glu) | Low |

| Lys-Val-Lys-Phe-Ser-Ala-Trp-Gly-NH2 | C45H68N12O9 | 921.1 | +2 (Lys) | High |

Key Observations :

- The target peptide’s negative charge (from Glu) contrasts with positively charged peptides (e.g., Lys-Val-Lys...), affecting membrane permeability and receptor interactions.

- Amidated C-termini in all peptides improve metabolic stability compared to free carboxylate forms .

Q & A

Q. How should researchers mitigate bias in preclinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.